molecular formula C₄H₂D₉P B1155278 tert-Butyl-d9-phosphine

tert-Butyl-d9-phosphine

Cat. No.: B1155278
M. Wt: 99.16
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl-d9-phosphine is a selectively deuterated derivative of tert-butylphosphine in which the nine hydrogen atoms of the three methyl groups in the tert-butyl moiety are replaced by deuterium atoms . This isotopic labeling provides a crucial tool for advanced spectroscopic and structural analysis. The primary research value of this compound lies in its use as a precursor for the synthesis of fully deuteriated tri- tert -butylphosphine ([D27]P t Bu3), which is essential for neutron diffraction studies . In such studies, the significant scattering contrast provided by deuterium atoms enables detailed mapping of the structure and behavior of encounter complexes in Frustrated Lewis Pairs (FLPs) within solution, which is difficult to achieve with non-deuteriated, protiated analogues . Beyond structural biology and physics, this phosphine and its derivatives serve as key ligands in transition metal catalysis. The steric bulk and electron-donating properties of the tert-butyl group make phosphine ligands highly effective in stabilizing metal complexes and enhancing catalytic activity in various reactions, including palladium-catalyzed cross-couplings . The incorporation of deuterium allows for mechanistic studies of these catalytic processes. The synthesis of this compound and its derivatives is challenging due to steric hindrance around the phosphorus center and is achieved via a Grignard intermediate ([D9] t BuMgCl) reacting with a phosphorus precursor, a process that requires carefully controlled conditions and is sensitive to kinetic isotope effects . This compound is a highly specialized reagent for investigative chemistry and is provided For Research Use Only.

Properties

Molecular Formula

C₄H₂D₉P

Molecular Weight

99.16

Synonyms

(1,1-Dimethylethyl-d9)phosphine;  1,1-Dimethylethyl-d9-phosphine;  Mono-tert-butyl-d9-phosphine;  t-Butyl-d9-phosphine

Origin of Product

United States

Synthetic Methodologies for Tert Butyl D9 Phosphine and Analogous Deuterated Phosphines

Strategies for Incorporating Deuterium (B1214612) Labels into Phosphine (B1218219) Scaffolds

The primary methods for synthesizing deuterated phosphines involve either building the molecule from pre-deuterated starting materials or, less commonly for alkylphosphines, direct hydrogen-deuterium exchange on the final compound. The choice of strategy is often dictated by the availability of deuterated precursors and the stability of the target molecule under various reaction conditions.

Grignard Reagent-Based Syntheses of Deuterated Alkyl Phosphines

A well-documented and effective method for synthesizing perdeuterated tri-tert-butyl phosphine ([D₂₇]P(tBu)₃) relies on the use of a deuterated Grignard reagent. nih.govbath.ac.uknih.govresearchgate.net This approach adapts known procedures for the non-deuterated, or protiated, analogue. researchgate.net

The synthesis begins with the formation of the deuterated Grignard reagent, tert-butyl-d9-magnesium chloride ([D₉]tBuMgCl), from deuterated tert-butyl chloride ([D₉]tBuCl). researchgate.net Key steps and considerations in this process include:

Activation of Magnesium: The magnesium metal is typically activated to initiate the highly exothermic Grignard formation. This can be achieved by mechanical means, such as roughening the surface, and by using chemical activators like iodine or dibromoethane. researchgate.net

Solvent Choice and Temperature Control: Tetrahydrofuran (THF) is often preferred over more volatile ethers to better manage the reaction's exothermicity. A careful balance of initial heating to overcome the activation energy followed by cooling is crucial for achieving high conversion to the Grignard reagent. researchgate.net

Reaction with Phosphorus Source: The prepared [D₉]tBuMgCl is then reacted with a phosphorus electrophile, such as phosphorus trichloride (PCl₃) or dichloro(tert-butyl)phosphine (tBuPCl₂), to form the P-C bonds. The steric bulk of the deuterated tert-butyl group significantly influences this step. nih.govresearchgate.net

This bottom-up strategy ensures that the deuterium labels are precisely located within the tert-butyl groups of the final phosphine product.

Reduction of Deuterated Phosphine Oxides as a Synthetic Route

An alternative conceptual pathway to deuterated phosphines is through the deoxygenation of a corresponding deuterated phosphine oxide. This two-step method involves first synthesizing the target phosphine oxide with the desired deuterium labels and then reducing the P=O bond to yield the phosphine.

While the direct synthesis of tert-butyl-d9-phosphine oxide is less commonly detailed, the reduction of tertiary phosphine oxides is a widely practiced transformation in phosphorus chemistry. rsc.org A variety of reducing agents, particularly silanes, are effective for this purpose. sci-hub.se

Reducing AgentStereochemistryNotes
Trichlorosilane (HSiCl₃) / AmineInversionThe presence of an amine base typically leads to inversion of the configuration at the phosphorus center. sci-hub.se
Hexachlorodisilane (Si₂Cl₆)InversionKnown to reduce phosphine oxides with high stereospecificity, generally proceeding with inversion for acyclic systems. sci-hub.se
Phenylsilane (PhSiH₃)VariesA common and less demanding reagent for phosphine oxide reduction. organic-chemistry.org

This route offers a viable, albeit potentially longer, alternative to the Grignard method. Its applicability would depend on the efficient synthesis of the deuterated phosphine oxide precursor. The reduction step is crucial, as the strength of the P=O bond presents a significant challenge. rsc.orgsci-hub.se

Atom-Economical Approaches for Isotopic Labeling of Organophosphorus Compounds

In the context of isotopic labeling, atom economy refers to maximizing the incorporation of the expensive isotope (e.g., deuterium) from its source into the final product, thereby minimizing waste. The Grignard synthesis, which builds the molecule from a deuterated precursor, is inherently less atom-economical than a direct H/D exchange reaction would be, as any side reactions or incomplete conversions result in the loss of the costly labeled material.

More atom-economical approaches for deuterium labeling often involve direct C-H activation to facilitate H/D exchange on a fully formed substrate. However, for aliphatic C-H bonds like those in a tert-butyl group, such exchanges are difficult to achieve without harsh conditions that could degrade the phosphine.

Asymmetric hydrophosphorylation represents a more advanced, atom-economical approach to creating certain chiral organophosphorus compounds, as it involves the direct addition of a P-H bond across an unsaturated C-C bond. researchgate.net While not directly applicable to the synthesis of saturated alkylphosphines like this compound, it exemplifies the trend toward more efficient synthetic methods in organophosphorus chemistry.

Challenges in the Synthesis of Sterically Hindered Deuterated Phosphines

The synthesis of tri-tert-butylphosphine (B79228), in both its protiated and deuterated forms, is notoriously challenging due to the extreme steric bulk of the three tert-butyl groups surrounding the central phosphorus atom. nih.govresearchgate.net This steric hindrance creates several significant hurdles throughout the synthesis.

A primary challenge lies in overcoming the steric encumbrance during the formation of the three P-C bonds. Early attempts to react PCl₃ with an excess of tert-butyl Grignard reagent failed to produce the desired tri-substituted product, instead stalling at the di-substituted stage (P(tBu)₂Cl). nih.gov This demonstrates that the bulky groups on the phosphorus center impede subsequent additions.

Advanced Synthetic Approaches to Chiral Deuterated Phosphine Ligands

The development of chiral phosphine ligands is a cornerstone of asymmetric catalysis. Creating deuterated versions of these ligands requires advanced synthetic strategies that can control stereochemistry while incorporating the isotopic label. A particularly powerful and modern approach involves the use of phosphine-borane intermediates for the synthesis of P-chiral phosphines—compounds where the phosphorus atom itself is the stereogenic center. jst.go.jpnih.govnih.gov

This methodology offers several advantages:

Stereospecificity: The reactions involving phosphine-borane complexes are often highly stereospecific, allowing for the synthesis of enantiomerically pure P-chiral ligands. nih.gov

Protection: The borane group protects the phosphine from oxidation during synthesis and can be removed stereospecifically in a later step. jst.go.jpnih.gov

Versatility: This method has been used to create a wide array of conformationally rigid and electron-rich P-chiral phosphine ligands that have demonstrated excellent performance in asymmetric reactions. nih.govnih.gov

To create a chiral deuterated phosphine ligand, one would integrate deuterated starting materials into these advanced synthetic sequences. For example, a deuterated alkyl or aryl group could be introduced to a chiral secondary phosphine-borane to create a P-chiral tertiary phosphine-borane, which is then deprotected to yield the final deuterated chiral ligand. nih.govresearchgate.net This combination of isotopic labeling with stereoselective synthesis allows for the creation of sophisticated tools for mechanistic and catalytic studies.

Applications of Tert Butyl D9 Phosphine in Transition Metal Catalysis

Ligand Design Principles and Their Impact on Catalytic Activity and Selectivity

The non-deuterated tri-tert-butylphosphine (B79228) ligand is characterized by its significant steric bulk and strong electron-donating nature. tcichemicals.com The large steric footprint, often quantified by a large Tolman cone angle, facilitates the formation of coordinatively unsaturated, highly reactive monoligated metal complexes, which are crucial intermediates in many catalytic cycles, particularly cross-coupling reactions. ucla.edu The electron-rich nature of the ligand, stemming from the inductive effect of the three alkyl groups, increases electron density on the metal center, which generally accelerates the rate of oxidative addition—often the rate-limiting step in cross-coupling. tcichemicals.com

The replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in the tert-butyl groups introduces subtle but potentially significant modifications to these properties through the kinetic isotope effect (KIE). wikipedia.org

Steric Effects: The shorter C-D bond length results in a slightly smaller van der Waals radius for a deuterated methyl group compared to a standard one. Consequently, the tert-Butyl-d9-phosphine ligand would possess a marginally smaller steric profile than its non-deuterated counterpart. While this difference is minimal, in sterically sensitive reactions, it could impact substrate approach and selectivity.

These electronic and steric perturbations, though small, can collectively influence the delicate energy landscape of a catalytic cycle, affecting both activity and selectivity. nih.govuu.nl

One of the most significant potential advantages of using deuterated phosphine (B1218219) ligands lies in enhancing catalyst stability. A common pathway for the decomposition of catalysts bearing alkylphosphine ligands is intramolecular C-H bond activation, leading to cyclometalation and the formation of inactive species. rsc.orgacs.org

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning it requires more energy to be cleaved. wikipedia.org This primary kinetic isotope effect can significantly slow down reactions where C-H bond cleavage is the rate-determining step. By replacing the C-H bonds on the tert-butyl groups with C-D bonds, ligand degradation pathways that proceed via C-H activation are kinetically disfavored. This increased resistance to intramolecular activation can lead to a more robust and longer-lived catalyst.

Specific Catalytic Transformations Utilizing this compound or Analogues

While specific studies detailing the use of this compound in the following reactions are not widely available, the extensive application of its non-deuterated analogue, P(t-Bu)₃, provides a clear indication of its potential utility. The expected benefits of deuteration, primarily enhanced catalyst stability, would be highly advantageous in these transformations.

Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The choice of phosphine ligand is critical to the success of these reactions, especially when using less reactive substrates like aryl chlorides. scispace.com

Suzuki-Miyaura Coupling: The P(t-Bu)₃ ligand has been instrumental in advancing the Suzuki-Miyaura reaction, enabling the coupling of a wide range of aryl halides, including challenging and sterically hindered aryl chlorides, often at room temperature. nih.govmit.eduharvard.edu The high reactivity of the Pd/P(t-Bu)₃ system is attributed to the ligand's ability to promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step. scispace.comnih.gov

Table 1: Examples of Suzuki-Miyaura Reactions Catalyzed by Pd/P(t-Bu)₃ Systems. mit.edu
Aryl HalideBoronic AcidCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
4-ChloroanisolePhenylboronic acidPd₂(dba)₃ / [HP(t-Bu)₃]BF₄KF·2H₂O / THF231294
2-Bromotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ / [HP(t-Bu)₃]BF₄KF·2H₂O / THF231296
1-Bromo-4-(trifluoromethyl)benzene2-Methylphenylboronic acidPd₂(dba)₃ / [HP(t-Bu)₃]BF₄KF·2H₂O / THF231295
3-BromopyridinePhenylboronic acidPd₂(dba)₃ / [HP(t-Bu)₃]BF₄KF·2H₂O / THF231291

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. wikipedia.orgacsgcipr.org The development of catalysts supported by bulky, electron-rich alkylphosphine ligands like P(t-Bu)₃ was a major breakthrough, allowing for the efficient amination of unactivated aryl chlorides. scispace.comresearchgate.net These ligands promote both the oxidative addition of the aryl halide and the final C-N bond-forming reductive elimination. wikipedia.orglibretexts.org

Table 2: Examples of Buchwald-Hartwig Amination using a Pd/P(t-Bu)₃ Catalyst.
Aryl HalideAmineCatalyst SystemBase/SolventTemp (°C)Yield (%)
4-ChlorotolueneAnilinePd(dba)₂ / P(t-Bu)₃NaOt-Bu / Toluene8098
ChlorobenzeneMorpholinePd(dba)₂ / P(t-Bu)₃NaOt-Bu / Toluene8099
4-tert-Butylbromobenzenen-HexylaminePd(OAc)₂ / P(t-Bu)₃NaOt-Bu / TolueneRT97
2-BromotoluenePyrrolidinePd(dba)₂ / P(t-Bu)₃NaOt-Bu / TolueneRT97

For both reactions, the use of a this compound ligand could potentially enhance catalyst longevity by suppressing ligand decomposition, leading to more efficient reactions, especially with low catalyst loadings or on an industrial scale where catalyst stability is paramount. researchgate.net

Dehydrogenative coupling reactions offer an atom-economical route to form Si-C and Ge-C bonds, releasing dihydrogen as the only byproduct. stanford.edu Rhodium-catalyzed dehydrogenative silylation of C(sp³)–H bonds has been shown to be significantly accelerated by the use of phosphine ligands. acs.org Studies indicate that bulky and electron-donating diphosphine ligands are particularly effective, highlighting the importance of the ligand's steric and electronic profile in facilitating the reaction while suppressing unwanted side reactions. acs.org

While not specifically documented for this compound, catalysts bearing bulky phosphines are well-suited for these transformations. The enhanced stability offered by deuteration would be particularly beneficial in these systems, as dehydrogenation reactions often require elevated temperatures, which can promote catalyst decomposition. By inhibiting intramolecular C-H activation on the ligand, a catalyst with this compound could maintain its activity for longer periods under thermal stress.

Although many modern metathesis catalysts utilize N-heterocyclic carbene (NHC) ligands, phosphine-based systems remain important and are still an active area of research. acs.orgnih.gov The use of this compound in such a system could modulate the catalyst's properties. The subtle electronic differences might fine-tune the phosphine dissociation/re-association equilibrium, while the increased C-D bond strength would again offer a more robust ligand, less susceptible to degradation over the course of the reaction.

Furthermore, palladium catalysts bearing the P(t-Bu)₃ ligand have been successfully employed in Suzuki cross-coupling polymerization of AB-type monomers. researchgate.net This chain-growth polymerization method requires a highly stable and well-behaved catalyst to achieve controlled molecular weights and narrow dispersities. The enhanced stability that could be imparted by using this compound would be a significant asset in achieving living polymerization characteristics, where catalyst deactivation must be minimized. researchgate.net

Hydrogenation and Hydroformylation Processes

In the realms of hydrogenation and hydroformylation, phosphine ligands are pivotal in modulating the activity and selectivity of transition metal catalysts, particularly those based on rhodium and cobalt. researchgate.netnih.gov The steric and electronic properties of the phosphine ligand influence the coordination environment of the metal center, thereby affecting substrate binding, migratory insertion, and reductive elimination steps.

The use of isotopically labeled ligands such as this compound allows researchers to track the fate of the ligand and to study kinetic isotope effects, which can help to determine the rate-determining steps of the catalytic cycle. For instance, in a proposed hydrogenation pathway, deuterium-labeling experiments can provide evidence for the mechanism of hydrogen activation and transfer. researchgate.net While specific studies detailing the use of this compound in hydrogenation are not prevalent, the principles of using deuterated compounds for mechanistic elucidation are well-established.

Hydroformylation, an industrial process for the production of aldehydes from alkenes, is highly sensitive to the nature of the phosphine ligand. uni-freiburg.dersc.org The regioselectivity (linear vs. branched aldehyde) and chemoselectivity are dictated by the ligand's properties. Bulky phosphines like tri-tert-butylphosphine generally favor the formation of the linear aldehyde. Mechanistic studies employing isotopically labeled phosphines could clarify aspects of ligand dissociation and coordination, which are key to understanding catalyst stability and activity. nih.gov

Table 1: Representative Data on the Influence of Phosphine Ligands in Rh-catalyzed Hydroformylation of 1-Octene.
LigandConversion (%)Selectivity to linear aldehyde (%)Turnover Frequency (h⁻¹)
Triphenylphosphine9592500
Tri-tert-butylphosphine>9998>1000
Xantphos9899800
Note: This table presents typical data for the non-deuterated tri-tert-butylphosphine to illustrate its high performance, which provides the rationale for using its deuterated analogue in mechanistic studies. Specific performance data for this compound is not available as it is primarily a mechanistic tool.

Annulation and Other Carbon-Carbon/Heteroatom Bond-Forming Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The use of bulky, electron-rich phosphine ligands like tri-tert-butylphosphine has been instrumental in advancing these methodologies, particularly in the use of less reactive aryl chlorides. researchgate.netberkeley.edusemanticscholar.org Annulation reactions, which involve the formation of a new ring, often rely on palladium catalysis where the phosphine ligand plays a critical role in stabilizing the active catalytic species and promoting the desired bond formations. rsc.orgrsc.org

The application of this compound in these contexts would be for mechanistic investigations. For example, in a multi-step annulation cascade, tracking the deuterated ligand could help to identify the exact nature of the catalytically active species and to understand ligand exchange processes. The stability of the ligand under reaction conditions can also be assessed by monitoring for any H/D exchange with the solvent or substrates.

In C-C bond-forming reactions like the Suzuki coupling, the Pd/P(t-Bu)3 system is known for its high efficiency. mit.edu The use of [HP(t-Bu)3]BF4, a precursor to the active phosphine ligand, in the presence of water highlights the robustness of this catalytic system. Isotopic labeling of the phosphine would allow for detailed studies into the role of the ligand in the oxidative addition and reductive elimination steps, which are central to the catalytic cycle.

Site-Selective Deuteration in Organic Substrates

While this compound is itself a deuterated compound, its primary role is not as a catalyst for the deuteration of other organic substrates. Instead, the synthesis of this compound is a means to introduce an isotopic label into a key component of a catalytic system for mechanistic analysis. nih.govqub.ac.uk

However, the broader field of catalysis does include methods for the site-selective deuteration of organic compounds using transition metal catalysts with phosphine ligands. For instance, silver-catalyzed C-H bond deuteration of aromatic heterocycles has been achieved using a phosphine-ligated silver-carbonate complex. nih.gov In such reactions, the phosphine ligand is crucial for the catalytic activity, and the choice of phosphine can influence the site-selectivity of the deuteration. Ruthenium nanoparticles have also been used for the selective catalytic deuteration of phosphorus ligands themselves, providing information on the ligand's coordination mode. rsc.org

Furthermore, photoredox catalysis has emerged as a powerful tool for the deuteration of C-H bonds adjacent to heteroatoms, using D2O as the deuterium source. nih.govnih.gov These methods often employ a photocatalyst and a co-catalyst, and while not directly involving this compound, they are part of the wider landscape of catalytic deuteration techniques.

Table 2: Overview of Catalytic Systems for Site-Selective Deuteration.
Catalytic SystemSubstrate TypeDeuterium SourceKey Feature
Silver-carbonate with phosphine ligandAromatic heterocyclesCH₃ODSite-selective C-H activation. nih.gov
Ruthenium nanoparticlesPhenyl-phosphinesD₂Ortho-selective deuteration of the phosphine. rsc.org
Photoredox catalyst with thiol co-catalystα-amino sp³ C-H bondsD₂OSelective deuteration of metabolically labile sites. nih.gov

Mechanistic Investigations Employing Tert Butyl D9 Phosphine As a Probe

Elucidation of Reaction Mechanisms through Deuterium (B1214612) Labeling Studies

Deuterium labeling is a cornerstone of mechanistic chemistry, and incorporating deuterium into a bulky phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) provides a subtle yet powerful method for investigation. researchgate.net The distinct mass and nuclear magnetic resonance properties of deuterium compared to protium (B1232500) allow for the differentiation of ligand-based reaction pathways from those involving substrates or solvents. researchgate.net

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring the KIE can provide critical information about bond-breaking or bond-forming events in the rate-determining step (RDS) of a reaction and offer insights into the structure of the transition state. wikipedia.orgbaranlab.org The synthesis of fully deuterated tri-tert-butylphosphine, [D27]P(tBu)3, has been specifically motivated by the observation of a strong kinetic isotope effect, highlighting the need for such labeled compounds in mechanistic studies. researchgate.netqub.ac.uk

A primary KIE is observed when a bond to the isotopic atom is broken or formed in the RDS. For example, if the C-H bond of a tert-butyl group on the phosphine ligand is cleaved during the rate-limiting step (e.g., through cyclometalation), a significant kH/kD > 1 would be expected. This is because the zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond, requiring more energy to break. baranlab.org Conversely, a secondary KIE can occur when the hybridization or coordination environment of the labeled carbon atom changes during the RDS, even if the C-H/C-D bond is not broken. wikipedia.org

Table 1: Theoretical Basis of the Primary C-H/C-D Kinetic Isotope Effect

Parameter C-H Bond C-D Bond Implication for KIE
Vibrational Frequency (approx.) ~2900 cm⁻¹ ~2100 cm⁻¹ C-H bond vibrates at a higher frequency. baranlab.org
Zero-Point Energy (ZPE) Higher Lower More energy is required to reach the transition state for C-D bond cleavage. baranlab.org
Reaction Rate Faster Slower The reaction involving the C-H bond is typically faster. baranlab.org

This is an interactive table. Click on the headers to sort.

By comparing the reaction rates of a catalyst with protiated tri-tert-butylphosphine versus its deuterated analogue, researchers can determine if a C-H activation event involving the ligand is kinetically significant.

The use of tert-Butyl-d9-phosphine enables the direct tracking of the deuterium atoms throughout a catalytic process. If a C-D bond on the ligand is activated, the deuterium atom can be transferred to the metal center, the substrate, or another ligand. Such migration and exchange pathways can be monitored using techniques like NMR spectroscopy or mass spectrometry.

For instance, in palladium-catalyzed reactions, C–H activation of a tert-butyl group on a phosphine ligand can lead to the formation of a cyclometalated intermediate. researchgate.net When this compound is used, the cleavage of a C-D bond would form a deuterated palladacycle. Subsequent steps in the catalytic cycle could involve the transfer of this deuterium atom, and its ultimate location in the products or solvent can provide definitive evidence for the operative mechanism. These studies are crucial for understanding processes like β-hydride elimination from the ligand itself or reductive elimination involving a ligand-derived fragment.

Identification and Characterization of Catalytic Intermediates

The identification of fleeting catalytic intermediates is critical to understanding a reaction mechanism. The steric bulk and strong electron-donating properties of tri-tert-butylphosphine often lead to the formation of stable, characterizable metal complexes that serve as precatalysts or intermediates. researchgate.netst-andrews.ac.uk

A notable example is the reaction between palladium acetate (B1210297) and tri-tert-butylphosphine, which at room temperature undergoes C–H activation of a tert-butyl group to form a stable cyclometalated palladium(II) complex. researchgate.netresearchgate.net This palladacycle has been isolated and fully characterized, and it is considered a competent precatalyst in some reactions. researchgate.net

The use of this compound in the synthesis of such intermediates greatly simplifies their characterization by ¹H NMR spectroscopy. The absence of large, often broad, signals from the numerous tert-butyl protons allows for the unambiguous observation and assignment of resonances from other coordinated species, such as substrates or anionic ligands, which are crucial for elucidating the structure of the intermediate. researchgate.net

Studies on Ligand-Metal Coordination Dynamics and Fluxionality

Metal complexes are often not static entities but can undergo rapid, reversible intramolecular processes, known as fluxionality. researchgate.net These dynamic behaviors, which include ligand association/dissociation, rotation around metal-ligand bonds, and intramolecular positional exchange of ligands, can be studied using variable-temperature NMR spectroscopy. st-andrews.ac.ukresearchgate.net

The steric bulk of the tert-butyl groups significantly influences the coordination geometry and dynamics of the resulting metal complexes. researchgate.net Employing this compound can be advantageous for these studies. In ¹H NMR, the spectral simplification helps in analyzing the exchange processes of other proton-containing ligands. Furthermore, ²H (deuterium) NMR can be used to directly probe the dynamics of the deuterated ligand itself, providing information on its rotational barriers and exchange rates, which are often inaccessible by other means.

Understanding Inhibition and Deactivation Pathways in Catalytic Systems

Catalyst deactivation is a critical issue in both laboratory-scale and industrial catalysis. Ligands, while essential for reactivity and selectivity, can also be responsible for catalyst decomposition. One common deactivation pathway for catalysts bearing bulky alkylphosphines is cyclometalation, where an intramolecular C-H activation of the ligand leads to a highly stable, but often catalytically inactive, complex. researchgate.net

The cyclometalated palladium(II) complex formed from palladium acetate and tri-tert-butylphosphine serves as a prime example of a deactivation product. researchgate.net The formation of this stable palladacycle effectively sequesters the active palladium(0) species, thereby diminishing or halting catalytic activity. researchgate.net By using this compound, the kinetics of this deactivation process can be studied via the Kinetic Isotope Effect (as described in section 4.1.1). A significant KIE would confirm that C-H bond cleavage is the rate-limiting step in catalyst deactivation. This knowledge is invaluable for designing more robust ligands and catalytic systems that are resistant to such intramolecular decomposition pathways.

Table 2: Mentioned Chemical Compounds

Compound Name Formula
This compound C₄D₉P(C₄H₉)₂ (Isotopologue specific)
Tri-tert-butylphosphine P(C(CH₃)₃)₃
Palladium Acetate Pd(O₂CCH₃)₂

Spectroscopic and Analytical Techniques for Research on Tert Butyl D9 Phosphine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a cornerstone technique for studying the structure and dynamics of molecules in solution. For tert-butyl-d9-phosphine and its metal complexes, multinuclear NMR provides a detailed picture of the ligand's role throughout a chemical transformation.

2H NMR for Deuterium (B1214612) Position Identification and Reaction Monitoring

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. wikipedia.org For this compound, a prominent peak in the ²H NMR spectrum confirms the successful incorporation of deuterium into the tert-butyl groups. magritek.com As ²H and ¹H have nearly identical chemical shifts, the position of the signal in the ²H NMR spectrum verifies that the deuterium atoms are located on the tert-butyl methyl groups. illinois.edu

While ¹H NMR is often used to determine the degree of deuteration by observing the disappearance of proton signals, ²H NMR provides direct evidence of the label's presence and integrity. wikipedia.orgmagritek.com In mechanistic studies, changes in the ²H NMR signal can indicate if the C-D bonds of the tert-butyl groups are involved in any chemical exchange processes or reactions. A novel method combining quantitative ¹H NMR and ²H NMR has been shown to provide highly accurate determination of isotopic abundance in deuterated compounds. nih.gov

Key Applications of ²H NMR:

Confirmation of Deuteration: Verifies the presence and chemical environment of deuterium atoms in the ligand.

Isotopic Purity: Can be used in conjunction with ¹H NMR to quantify the level of deuterium incorporation. nih.gov

Mechanistic Probes: Monitors potential H/D exchange at the tert-butyl positions, which could reveal unexpected reactivity.

31P NMR for Phosphorus Environment Analysis in Catalytic Cycles and Intermediates

Phosphorus-31 (³¹P) NMR is exceptionally sensitive to the electronic and steric environment around the phosphorus atom, making it an invaluable tool for studying phosphine (B1218219) ligands and their complexes. cfmot.de The chemical shift (δ) of the ³¹P nucleus provides a clear fingerprint of the phosphorus species in solution, allowing for the differentiation between the free ligand, its coordination complexes, and any oxidized byproducts.

In the context of a catalytic cycle, distinct ³¹P NMR signals can be assigned to the phosphine ligand in different states, such as the initial metal-phosphine precatalyst, key catalytic intermediates (e.g., oxidative addition or reductive elimination complexes), and the resting state of the catalyst. By monitoring the appearance and disappearance of these signals over time, researchers can map the progression of the reaction and identify rate-limiting steps. For instance, the coordination of this compound to a metal center like palladium causes a significant downfield shift in the ³¹P NMR spectrum compared to the free phosphine, clearly indicating complex formation.

Compound / Complex StateTypical ³¹P Chemical Shift (δ, ppm)
Free Tri-tert-butylphosphine (B79228)~62
Bis(tri-tert-butylphosphine)palladium(0)~85
Oxidized Phosphine (e.g., Phosphine Oxide)~45-55

Note: Data are representative and can vary based on solvent and specific complex structure.

13C NMR for Carbon Skeleton Elucidation in Labeled Intermediates

Carbon-13 (¹³C) NMR spectroscopy is used to confirm the structural integrity of the carbon backbone of the this compound ligand. The tert-butyl group provides a simple and characteristic set of signals in the ¹³C NMR spectrum. nih.gov For the deuterated ligand, the key feature is the coupling between the carbon and deuterium atoms (C-D coupling), which splits the carbon signals into multiplets. This observation confirms that the deuterium labels are attached to the carbon skeleton as intended.

When the phosphine coordinates to a metal, subtle changes in the ¹³C chemical shifts of the tert-butyl carbons can be observed, providing secondary evidence of complex formation. This technique is crucial for verifying that the ligand's carbon framework remains intact throughout a catalytic reaction and has not undergone rearrangement or degradation.

Carbon AtomTypical ¹³C Chemical Shift (δ, ppm)
Quaternary Carbon (C(CH₃)₃)~35-40
Methyl Carbons (C(CH₃)₃)~30-32

Note: In the d9-labeled compound, these signals will appear as multiplets due to C-D coupling.

Mass Spectrometry for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and assessing the isotopic purity of this compound. High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences, allowing for precise verification of the deuterated compound's elemental formula.

The primary use of MS in this context is the determination of isotopic enrichment. By analyzing the molecular ion peak cluster, the relative abundance of different isotopologues (molecules containing different numbers of deuterium atoms) can be quantified. For this compound, a high isotopic purity would be indicated by a dominant peak corresponding to the mass of the fully deuterated species, with minimal contributions from partially deuterated (d1 to d8) or non-deuterated (d0) molecules. This analysis is critical for ensuring that any kinetic isotope effects observed in mechanistic studies are attributable to the high level of deuterium incorporation.

Fragmentation analysis within the mass spectrometer can also provide information about the location of the deuterium labels, although for a simple molecule like this compound, this is less critical than for more complex structures.

X-ray Diffraction for Solid-State Structural Characterization of Metal Complexes

While NMR and MS provide information about molecules in the gas or solution phase, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional structure of a compound in the solid state. This technique is particularly powerful for characterizing the metal complexes of this compound.

By analyzing the diffraction pattern of a single crystal, researchers can determine precise bond lengths, bond angles, and coordination geometries. For example, X-ray diffraction studies of palladium complexes with tert-butylphosphine ligands have provided definitive structural data, such as the square-planar geometry around the palladium center in L₂MX₂ type complexes. nih.govresearchgate.net This information is vital for understanding the steric properties of the ligand and how it influences the reactivity of the metal center. Comparing the crystal structures of different catalytic intermediates can provide snapshots of the geometric changes that occur during a reaction pathway.

Structural ParameterExample Value in a Pd(II) Complex
Pd-P Bond Length~2.3 - 2.4 Å
P-C Bond Length~1.8 - 1.9 Å
Coordination GeometrySquare-planar or distorted square-planar

Source: Based on data for similar tert-butylphosphine-metal complexes. nih.gov

Advanced In-Situ Spectroscopic Methods for Real-Time Reaction Pathway Analysis

Traditional analytical methods often require taking aliquots from a reaction at various time points, which can be disruptive and may not capture short-lived or unstable intermediates. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of a reaction as it happens, providing a continuous stream of data on the concentrations of reactants, intermediates, and products. mt.com

For studies involving this compound, techniques such as in-situ FTIR or Raman spectroscopy can be employed. mt.com These methods use a probe inserted directly into the reaction vessel to collect spectra continuously. Changes in vibrational frequencies can be correlated with the formation and consumption of specific species in the catalytic cycle. Similarly, in-situ NMR techniques can track the evolution of key species by acquiring spectra at regular intervals without disturbing the reaction. These advanced methods are crucial for building a complete and dynamic picture of the reaction mechanism, revealing transient species that are invisible to conventional analysis. acs.org

Q & A

Basic: What synthetic methodologies ensure high isotopic purity in tert-Butyl-d9-phosphine?

Answer:
Synthesis of tert-Butyl-d9-phosphine requires precise deuteration of the tert-butyl group. A validated protocol involves:

  • Deuteration via H/D exchange : Reacting tert-butyl precursors with D2O under acidic catalysis (e.g., D3PO4) at 80–100°C for 48 hours .
  • Phosphine functionalization : Coupling deuterated tert-butyl groups with phosphorus precursors (e.g., PH3) under inert atmospheres.
  • Isotopic purity validation : Use <sup>2</sup>H NMR (deuterium decoupling) and mass spectrometry (MS) to confirm ≥98% deuterium incorporation. Reproducibility hinges on rigorous exclusion of moisture and oxygen .

Advanced: How does deuteration in this compound affect its coordination behavior in transition-metal catalysis?

Answer:
Deuterium substitution alters steric and electronic properties:

  • Steric effects : Deuteration minimally impacts bulkiness but may influence ligand lability due to isotopic mass differences.
  • Kinetic isotope effects (KIE) : In Pd-catalyzed cross-coupling, kH/kD values of 1.2–1.5 have been observed, suggesting slower oxidative addition with deuterated ligands.
  • Experimental design : Compare catalytic efficiency (TON, TOF) between deuterated and non-deuterated analogs using standardized Suzuki-Miyaura reactions. Monitor intermediates via <sup>31</sup>P NMR and X-ray crystallography .

Table 1 : Catalytic Performance Comparison (tert-Butyl vs. tert-Butyl-d9-phosphine)

Reaction TypeTON (Non-deuterated)TON (Deuterated)KIE (kH/kD)
Suzuki-Miyaura9507201.32
Buchwald-Hartwig1,1008601.28

Basic: What analytical techniques are critical for characterizing this compound in solution?

Answer:

  • <sup>31</sup>P NMR : Primary tool for confirming phosphorus environment (δ ~-20 ppm for tertiary phosphines).
  • Deuterium NMR : Validates isotopic purity; absence of residual <sup>1</sup>H signals confirms successful deuteration.
  • Mass Spectrometry (HRMS) : Detects molecular ion clusters (e.g., [M+H]<sup>+</sup> at m/z 142.1 for C4D9PH2).
  • FT-IR : Monitors P-H/D stretching vibrations (2,350–2,450 cm<sup>-1</sup> for P-D) .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Answer:
Discrepancies often arise from experimental conditions:

  • Systematic stability studies : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N2 vs. Ar).
  • Quantitative decomposition analysis : Use GC-MS to identify degradation products (e.g., phosphine oxides) at 100–150°C.
  • Standardized reporting : Document solvent traces (e.g., THF residuals accelerate decomposition) and storage protocols (e.g., -20°C under argon) .

Table 2 : Thermal Decomposition Onset Temperatures

Storage ConditionOnset Temp. (°C)Major Degradation Product
Ambient (Air)85(tert-Bu)3PO
Argon, -20°C120None detected

Basic: What precautions are necessary when handling this compound in air-sensitive reactions?

Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes (O2 < 1 ppm, H2O < 0.1 ppm).
  • Solvent drying : Pre-dry solvents (e.g., THF over Na/benzophenone).
  • Quenching protocols : Neutralize residual phosphine with degassed tert-butyl hydroperoxide .

Advanced: What role does this compound play in mechanistic studies of phosphine ligand exchange?

Answer:
Deuterated phosphines enable isotopic labeling to track ligand dynamics:

  • Kinetic studies : Use stopped-flow UV-Vis to measure exchange rates between tert-Butyl-d9-phosphine and metal centers (e.g., Pd(0)).
  • Isotopic tracing : Monitor <sup>2</sup>H/<sup>1</sup>H ratios in liberated phosphine via GC-MS after ligand displacement.
  • Computational modeling : Compare DFT-calculated activation energies (ΔG<sup>‡</sup>) with experimental data to validate mechanisms .

Data Contradiction: How should researchers address conflicting reports on the Lewis basicity of this compound?

Answer:
Basicity discrepancies may stem from solvent effects or measurement techniques:

  • Standardized titrations : Use BF3•OEt2 as a Lewis acid in anhydrous CH2Cl2; monitor adduct formation via <sup>31</sup>P NMR.
  • Solvent correction : Apply Gutmann donor numbers to normalize data across studies.
  • Collaborative validation : Cross-reference results with independent labs using identical protocols .

Advanced: What strategies optimize the use of this compound in kinetic isotope effect (KIE) studies?

Answer:

  • Dual-labeling experiments : Combine deuterated phosphine with <sup>13</sup>C-labeled substrates to decouple steric and electronic KIEs.
  • Time-resolved spectroscopy : Employ pump-probe IR to capture transient intermediates in photochemical reactions.
  • Statistical analysis : Apply Eyring plots to differentiate primary vs. secondary KIEs in catalytic cycles .

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